2-[4-(Trifluoromethoxy)phenyl]furan
Description
2-[4-(Trifluoromethoxy)phenyl]furan is a synthetic furan derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the para position, attached to the 2-position of a furan heterocycle. The trifluoromethoxy group confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound a candidate for applications in agrochemicals, pharmaceuticals, and materials science .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSINYGWJBZMDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethoxy)phenyl]furan typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a furan derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]furan has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a synthetic intermediate for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]furan is not fully elucidated. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Furan Derivatives
Substituted Phenyl Furan Derivatives
A structurally analogous compound, 5-[4-(Trifluoromethoxy)-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde , features additional substituents: a trifluoromethyl (-CF₃) group at the phenyl ring’s ortho position and a carbaldehyde (-CHO) group at the furan’s 2-position . Key differences include:
- Molecular weight : The additional substituents raise the molecular weight (C₁₃H₆F₆O₃ vs. C₁₁H₇F₃O₂ for the target compound), affecting solubility and diffusion kinetics.
- Applications : The SynHet compound is marketed as a high-purity synthetic intermediate (>99%), suggesting utility in pharmaceutical or materials synthesis, whereas the target compound’s simpler structure may favor cost-effective bulk applications .
Agrochemical Furan Derivatives
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) are agrochemical furan derivatives . Comparative insights:
- Substituent diversity : Furyloxyfen combines chloro, nitro, and trifluoromethyl groups on a tetrahydrofuran scaffold, while furilazole incorporates a dichloroacetyl-oxazolidine moiety. Both exhibit enhanced herbicidal activity due to halogenation, contrasting with the target compound’s unmodified furan ring.
- Functional roles : Furyloxyfen acts as a herbicide, whereas furilazole is a safener. The trifluoromethoxy group in 2-[4-(Trifluoromethoxy)phenyl]furan may offer distinct modes of action, such as improved membrane permeability in pesticides .
Natural Furan-Containing Compounds
Natural products like 4-(4’’–hydroxy benzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides) and (2S,3R,4R)-4-[1-ethoxy-1-(4’-hydroxy-3’-methoxy)phenyl]methyl tetrahydrofuran (from Crataegus pinnatifida) exhibit oxygen-rich substituents (e.g., hydroxyl, methoxy) . Contrasts include:
- Polarity : Natural furans are more hydrophilic due to hydroxyl/methoxy groups, whereas the trifluoromethoxy group increases lipophilicity.
- Bioactivity : Natural compounds show antitumor and antioxidant activities, while synthetic analogs like the target compound may prioritize stability and synthetic versatility .
Physicochemical and Functional Implications
- Lipophilicity : The trifluoromethoxy group’s strong electron-withdrawing nature and hydrophobicity (logP ≈ 2.8 estimated) enhance membrane permeability compared to methoxy (logP ≈ 1.6) or hydroxyl-substituted analogs.
- Metabolic stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated furans .
- Thermal stability : Aromatic fluorine substituents increase thermal resistance, advantageous for high-temperature industrial processes.
Data Tables
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